GNF179 is a synthetic compound belonging to the imidazolopiperazine (IZP) class of antimalarials. [, , , , , , , , ] These compounds are known for their potent activity against various life cycle stages of Plasmodium species, the parasites responsible for malaria. [, , , , , , , , ] GNF179 is a close analogue of KAF156 (Ganaplacide), another promising IZP currently in clinical trials. [, , ] GNF179 serves as a valuable research tool for understanding the mechanism of action of IZPs and exploring their potential as next-generation antimalarials.
While the exact mechanism of action of GNF179 remains partially unclear, research suggests its involvement in disrupting the parasite's intracellular secretory pathway. [, ] Studies in Saccharomyces cerevisiae, a model organism, indicate that GNF179 resistance is linked to mutations in genes regulating endoplasmic reticulum (ER)-based lipid homeostasis and autophagy. [] In Plasmodium falciparum, GNF179 impedes protein trafficking, disrupts the formation of new permeation pathways, and leads to ER expansion. [, ] This suggests that GNF179 targets the secretory pathway, a crucial mechanism for parasite growth and development. [] This mechanism is distinct from conventional antimalarials, highlighting the unique mode of action of GNF179. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2